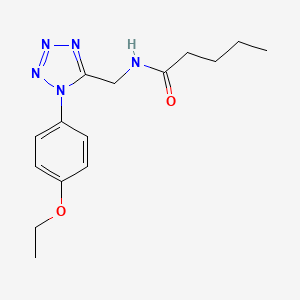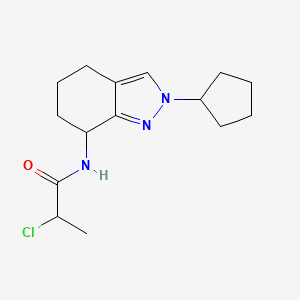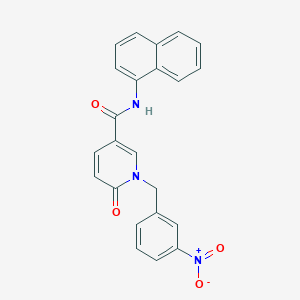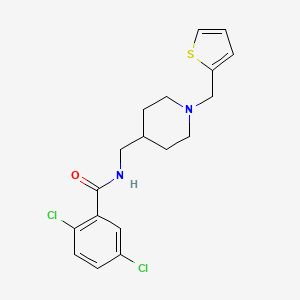![molecular formula C14H16N2O7S B2888649 N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine CAS No. 1082868-22-1](/img/structure/B2888649.png)
N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine, also known as NACET or BNCT, is a novel compound with potential therapeutic applications in various fields of medicine. It is a derivative of cysteine, an amino acid that plays an essential role in the human body's metabolism. NACET has been the subject of extensive scientific research due to its unique chemical properties and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine is not fully understood, but it is believed to involve the modulation of cellular signaling pathways and the regulation of gene expression. It has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress, which is a common factor in many diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of cellular redox status, the inhibition of inflammatory cytokines, and the activation of cell survival pathways. It has also been shown to improve mitochondrial function and reduce cell death in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability can be a limitation for some researchers.
Direcciones Futuras
The potential therapeutic applications of N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine are still being explored, and several future directions can be identified. These include the development of more efficient synthesis methods, the investigation of its effects on specific diseases, and the optimization of its pharmacokinetic properties. Additionally, the use of this compound in combination with other drugs or therapies may provide synergistic effects and improve its overall efficacy.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in various fields of medicine. Its unique chemical properties and potential benefits have made it the subject of extensive scientific research. While there is still much to learn about its mechanism of action and therapeutic potential, this compound represents a promising candidate for the treatment of several diseases.
Métodos De Síntesis
The synthesis of N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine involves the reaction of cysteine with 1,3-benzodioxole-5-carboxylic acid and nitroethane. The reaction is carried out in the presence of acetic anhydride and a catalyst such as sodium acetate. The resulting product is purified using chromatographic techniques and characterized using various spectroscopic methods.
Aplicaciones Científicas De Investigación
N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer therapy, neuroprotection, and cardiovascular disease. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of several diseases.
Propiedades
IUPAC Name |
2-acetamido-3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O7S/c1-8(17)15-10(14(18)19)6-24-13(5-16(20)21)9-2-3-11-12(4-9)23-7-22-11/h2-4,10,13H,5-7H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWGGRCQUQVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(C[N+](=O)[O-])C1=CC2=C(C=C1)OCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



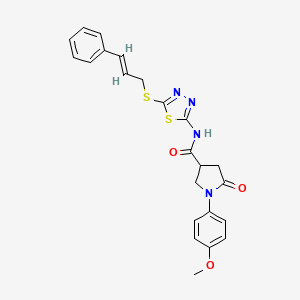
![(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B2888571.png)
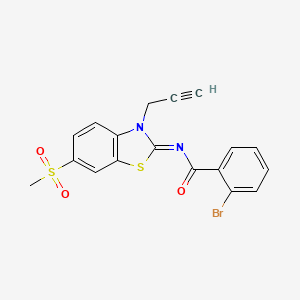
![N'-{7-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2888573.png)
![N-(sec-butyl)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2888578.png)
![2-((2-(2-(cyclohexylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2888579.png)
